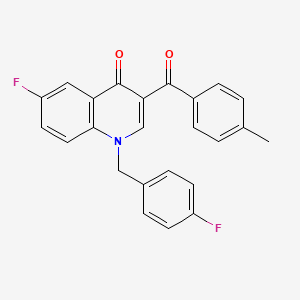

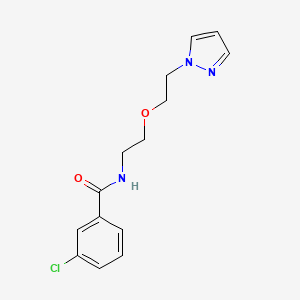

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-chlorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

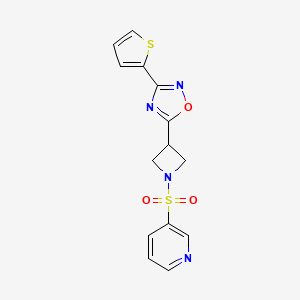

The compound “N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-chlorobenzamide” is a complex organic molecule that contains a pyrazole ring . Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the pyrazole ring could contribute to its solubility in polar solvents .Aplicaciones Científicas De Investigación

Synthesis Techniques and Chemical Properties

The synthesis of compounds related to N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-chlorobenzamide often involves innovative techniques to achieve high regioselectivity and yields. For instance, the efficient synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation showcases the use of cyclocondensation reactions to create pyrazole derivatives with significant yields and reduced reaction times (Machado et al., 2011). This method emphasizes the importance of innovative approaches in the synthesis of complex organic molecules.

Antimicrobial and Biological Activity

Research into the biological activities of pyrazole derivatives reveals their potential in antimicrobial and other biological applications. A study on the facile synthesis and antimicrobial activity of pyrazol-4-yl- and 2H-chromene-based substituted anilines highlights the synthesis of a new class of compounds with significant antibacterial and antifungal properties (Banoji et al., 2022). This research underscores the potential of pyrazole derivatives in developing new antimicrobial agents.

Corrosion Inhibition

The inhibitive effect of pyrazole derivatives on metal corrosion offers insights into their practical applications in industrial settings. A study examining the effect of pyrazole-type organic compounds on steel corrosion in hydrochloric acid solution found that these compounds act as cathodic-type inhibitors, suggesting their utility in protecting metals from corrosion (Tebbji et al., 2005). The findings indicate a potential application of pyrazole derivatives in corrosion prevention.

Optical and Material Applications

Pyrazole derivatives have also been explored for their optical properties, with some compounds showing potential as nonlinear optical (NLO) materials. The synthesis of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates and their characterization for optical nonlinearity reveals that specific derivatives could be candidates for optical limiting applications (Chandrakantha et al., 2013). This research highlights the versatility of pyrazole derivatives in material science.

Mecanismo De Acción

Target of Action

Pyrazole derivatives are known for their diverse pharmacological effects . They have been found in many important synthetic drug molecules and are known to bind with high affinity to multiple receptors .

Mode of Action

The exact mode of action would depend on the specific biological target of the compound. For instance, some pyrazole derivatives are known to inhibit certain enzymes, while others might interact with receptor proteins .

Biochemical Pathways

Again, the specific biochemical pathways affected would depend on the compound’s biological target. Pyrazole derivatives have been reported to show various biological activities such as antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Direcciones Futuras

Propiedades

IUPAC Name |

3-chloro-N-[2-(2-pyrazol-1-ylethoxy)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O2/c15-13-4-1-3-12(11-13)14(19)16-6-9-20-10-8-18-7-2-5-17-18/h1-5,7,11H,6,8-10H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNAFOLVFTKDQIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NCCOCCN2C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfanylpropanoate](/img/structure/B2521263.png)

![Methyl 3-[5-({[(cyclohexylamino)carbonyl]oxy}methyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B2521264.png)

![2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride](/img/no-structure.png)

![6-Bromothieno[3,2-b]pyridin-7-ol](/img/structure/B2521273.png)

![(3,4-difluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2521274.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2521275.png)